molecular formula C13H21FN3O9P B12321943 2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

Cat. No.: B12321943
M. Wt: 413.29 g/mol
InChI Key: LKRNZWDQANIOOM-UHFFFAOYSA-N
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Description

2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a diazinan ring, a fluorinated oxolane, and a phosphorylated amino acid, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid involves multiple steps, starting with the preparation of the diazinan ring and the fluorinated oxolane The diazinan ring is typically synthesized through a cyclization reaction involving a suitable diamine and a diketone The fluorinated oxolane is prepared via a fluorination reaction of a hydroxylated oxolane precursor

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms. The process is typically scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated oxolane moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinan ring but lacks the fluorinated oxolane and phosphorylated amino acid moieties.

    4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Contains a diazinan ring and a benzoic acid moiety but differs in its overall structure and properties.

Uniqueness

2-[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid is unique due to its combination of a diazinan ring, a fluorinated oxolane, and a phosphorylated amino acid. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21FN3O9P

Molecular Weight

413.29 g/mol

IUPAC Name

2-[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C13H21FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h6-7,9,11,19H,3-5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)

InChI Key

LKRNZWDQANIOOM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2CCC(=O)NC2=O)(C)F)O

Origin of Product

United States

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